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Compound of Interest

Compound Name: Tween 65

Cat. No.: B1164928

Technical Support Center: Removal of Residual
Tween 65

This guide provides researchers, scientists, and drug development professionals with
comprehensive information, troubleshooting advice, and detailed protocols for the effective
removal of residual Tween 65 (Polysorbate 65) from final products.

Frequently Asked Questions (FAQSs)

Q1: What is Tween 65 and why is its removal from a final product necessary?

Tween 65, also known as Polysorbate 65, is a non-ionic surfactant used as an emulsifier,
stabilizer, and dispersing agent in a variety of industries, including pharmaceuticals and
cosmetics. It is essential for solubilizing and stabilizing proteins and preventing their
aggregation or adsorption to surfaces.[1][2] However, residual Tween 65 in a final product can
cause several issues:

« Interference with downstream applications: Detergents can suppress peptide ionization in
mass spectrometry, interfere with ELISA and 2D-electrophoresis, and affect chromatographic
analyses.

e Product purity and quality: High concentrations of residual surfactants can be considered
impurities. The degradation of polysorbates can lead to the formation of particles, affecting
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the quality and stability of biotherapeutics.[3][4][5]

o Regulatory requirements: Regulatory agencies require the quantification and control of
excipients like polysorbates in final drug products to ensure product safety and consistency.

[1]
Q2: What are the common methods for removing residual Tween 65?

Several methods can be employed to remove Tween 65, each with its own advantages and
limitations. The most common techniques include:

« Affinity/Hydrophobic Adsorption Chromatography: Utilizes resins that specifically bind
detergents. Polystyrene-based resins or specialized commercial columns are highly
effective.[6]

« Diafiltration (DF): A membrane-based process that removes small molecules like detergent
monomers from a solution while retaining larger molecules like proteins.[7][8] It is often
performed in constant volume mode, where a new buffer is added at the same rate as the
filtrate is removed.[8]

e Precipitation: Involves adding a solvent, typically cold acetone, to cause the protein to
precipitate.[9] The protein pellet is then separated from the supernatant containing the
detergent.

o Size-Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on size.
It can separate larger protein molecules from smaller detergent monomers.[10]

e lon-Exchange Chromatography (IEX): Can be used if the protein and detergent have
different net charges, allowing the protein to bind to the resin while the detergent flows
through.[10]

Q3: How do | choose the most suitable removal method for my experiment?
The choice of method depends on several factors:

e Properties of your protein: Consider its stability in organic solvents (for precipitation), its size
(for diafiltration and SEC), and its surface hydrophobicity.
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Downstream application: For sensitive applications like mass spectrometry, a highly efficient
method like affinity chromatography is often preferred.

Scale of the experiment: Diafiltration is suitable for large volumes, while spin columns with
affinity resins are ideal for smaller sample volumes.[11]

Critical Micelle Concentration (CMC) of Tween 65: Methods like dialysis and diafiltration are
most effective at removing detergent monomers, not the larger micelles that form above the
CMC. Diluting the sample below the CMC can improve removal efficiency but may not be
practical for all samples.[12]

Q4: How can | detect and quantify the amount of residual Tween 657

Robust analytical methods are necessary to confirm the removal of Tween 65. Common

techniques include:

High-Performance Liquid Chromatography (HPLC): Methods such as Reversed-Phase
HPLC (RP-HPLC) coupled with detectors like Charged Aerosol Detector (CAD), Evaporative
Light Scattering Detector (ELSD), or Mass Spectrometry (MS) are frequently used for
accurate quantitation.

Colorimetric Assays: Methods based on derivatization, such as using cobalt-thiocyanate, can
be used to quantify polysorbates, though they may require a prior extraction step to remove
interfering proteins.[13]

Q5: What are the acceptable limits for residual Tween 65 in a final product?

There are no universal regulatory limits for residual Tween 65; the acceptable level is product-

specific.[2] The concentration of polysorbates in commercial biopharmaceutical products is

typically in the range of 0.01% to 0.05% (w/v).[14] The control strategy for polysorbates

involves understanding its impact on the product's critical quality attributes (CQAs) and

ensuring that its concentration and degradation levels do not compromise the product's stability
and safety.[1][2]

Data Presentation

Table 1: Comparison of Common Tween 65 Removal Methods
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Representative

Method Principle Advantages Disadvantages .
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High efficiency
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o ) ) can be a limiting removal with
Affinity/Hydropho interaction recovery; ) )
_ _ _ _ _ factor; potential >87% protein
bic Adsorption between resin available in -
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and detergent convenient
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spin columns).[5]

protein binding.
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Diafiltration (DF)

Size-based
separation using

a semipermeable
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used for buffer
exchange
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Inefficient at
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detergent
micelles (above
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for protein loss

>99.5% removal
of permeable
solutes after 6

diafiltration

membrane non-denaturing.
8] due to volumes.[7][15]
membrane
adsorption.[12]
High risk of
Concentrates the  protein Varies by protein;
Protein protein sample; denaturation and  primary risk is to

Acetone precipitation in effective at aggregation; protein recovery
Precipitation cold organic removing many pellet can be and activity, not
solvent contaminants. difficult to removal
[16] resolubilize.[9] efficiency.
[16]
Inefficient for Dependent on
Gentle, non- ] )
) ) ) ) detergents with the size
Size-Exclusion Separation denaturing )
N low CMCs (large  difference
Chromatography  based on conditions; can ] _
) micelles); can between protein
(SEC) molecular size also be used for

buffer exchange.

lead to sample
dilution.[5][10]
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Table 2: Example Performance of a Commercial Detergent Removal Resin

Data below is for Tween 20, which is structurally similar to Tween 65, using Pierce Detergent
Removal Resin as a representative example.

Parameter Value Reference

Starting Detergent

] 0.25% [5]
Concentration
Detergent Removal Efficiency >99% [5]
Protein (BSA) Recovery ~87% [5]

Experimental Protocols

Protocol 1: Tween 65 Removal Using a Commercial Affinity Resin (Spin Column Format)

This protocol is a general guideline for using commercially available detergent removal spin
columns. Always refer to the manufacturer's specific instructions.

Materials:

Detergent removal spin column

Equilibration/Wash Buffer (e.g., PBS or Tris-buffered saline)

Collection tubes

Centrifuge
Procedure:

e Resin Preparation: If the resin is in a slurry, gently swirl the bottle to create a uniform

suspension.

o Column Equilibration: a. Remove the column’s bottom tab and place it in a collection tube. b.
Centrifuge for 1-2 minutes at the recommended speed (e.g., 1,500 x g) to remove the
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storage buffer. c. Add 500 pL of Equilibration Buffer to the column. Centrifuge for 1-2 minutes
and discard the flow-through. d. Repeat the equilibration step two more times.

o Sample Loading: a. Place the equilibrated column into a fresh collection tube. b. Slowly
apply your protein sample containing Tween 65 to the center of the resin bed. c. Incubate the
column for 2-5 minutes at room temperature to allow the detergent to bind to the resin.

e Protein Elution: a. Centrifuge the column for 2 minutes at the recommended speed to collect
the purified, detergent-free protein sample. The eluate contains your protein.

o Regeneration (Optional): Some resins can be regenerated for reuse. Follow the
manufacturer's protocol, which typically involves washing with a high-concentration organic
solvent followed by extensive re-equilibration.

Protocol 2: Tween 65 Removal Using Continuous Diafiltration (DF)

This protocol describes a constant-volume diafiltration process to exchange a Tween 65-
containing buffer with a new, detergent-free buffer.

Materials:

o Tangential Flow Filtration (TFF) system or a centrifugal concentrator with a suitable
ultrafiltration membrane.

« Diafiltration Buffer (the final desired buffer without Tween 65).
 Stirred reservoir.
Procedure:

e Membrane Selection: Choose an ultrafiltration membrane with a Molecular Weight Cut-Off
(MWCO) that is at least 3 to 6 times smaller than the molecular weight of your protein to
ensure >99% protein retention.[15]

o System Setup: Assemble the diafiltration system according to the manufacturer's
instructions. If using a TFF system, equilibrate the system with the Diafiltration Buffer.
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o Concentration (Optional): If your initial sample volume is large, you can first concentrate it to
a smaller, more manageable volume.

« Diafiltration Process: a. Place the protein sample in the reservoir. b. Begin the filtration
process. c. Add the Diafiltration Buffer to the sample reservoir at the same rate that filtrate is
being removed. This maintains a constant volume in the reservoir. d. Continue this process
for at least 6 diafiltration volumes (DV), where one DV is equal to the initial sample volume.
[7] For example, for a 100 mL sample, you would need to pass at least 600 mL of Diafiltration
Buffer through the system.

» Final Concentration: After the buffer exchange is complete, stop adding new buffer and allow
the system to concentrate the protein to the desired final volume.

e Product Recovery: Collect the purified, concentrated protein from the system.
Protocol 3: Tween 65 Removal Using Acetone Precipitation

This method should be used with caution as it can denature proteins.[16] It is often used for
samples intended for analysis by SDS-PAGE or mass spectrometry where denaturation is
acceptable.

Materials:

Reagent-grade acetone, pre-chilled to -20°C.

Acetone-compatible centrifuge tubes.

Refrigerated centrifuge.

Resuspension buffer (compatible with downstream application).
Procedure:
o Sample Preparation: Place your protein sample in a pre-chilled, acetone-compatible tube.

» Precipitation: a. Add four volumes of ice-cold (-20°C) acetone to your sample (e.g., add 800
pL of cold acetone to 200 uL of protein sample).[9][16] b. Vortex the tube briefly to mix. c.
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Incubate the mixture at -20°C for at least 60 minutes.[16] Incubation can be extended
overnight.[17]

o Pelleting: a. Centrifuge the tube at 13,000-15,000 x g for 10 minutes at 4°C to pellet the
precipitated protein.[16] b. Carefully decant and discard the supernatant, which contains the
acetone and dissolved Tween 65. Be careful not to disturb the protein pellet.

o Pellet Drying: a. Allow the pellet to air-dry in the uncapped tube for 5-30 minutes at room
temperature.[17] Do not over-dry the pellet, as this will make it very difficult to redissolve.

e Resuspension: a. Add an appropriate volume of your desired resuspension buffer (e.g.,
sample buffer for SDS-PAGE). b. Vortex or pipette up and down to fully resuspend the
protein pellet. This may require patience and gentle heating depending on the protein and
buffer.

Mandatory Visualizations
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Caption: Decision tree for selecting a Tween 65 removal method.
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Caption: Workflow for Tween 65 removal using an affinity spin column.
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Caption: Workflow for continuous diafiltration for buffer exchange.
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Problem

Possible Cause(s)

Suggested Solution(s)

Low Protein Recovery

1. Non-specific binding:
Protein is adsorbing to the
diafiltration membrane or

chromatography resin.

- For diafiltration, ensure the
membrane material is
compatible with your protein
(e.g., PES, regenerated
cellulose).[12]- For affinity
resins, check with the
manufacturer for low-binding
options. Consider adding a
"carrier" protein like BSA for

very dilute samples.[12]

2. Protein precipitation: The
removal process is causing the
protein to aggregate and

precipitate.

- If using precipitation, ensure
the pellet is not over-dried and
use a suitable solubilizing
buffer.[17]- For other methods,
ensure buffer pH and ionic
strength are optimal for protein
stability.[10]

3. Inefficient elution: Protein
remains bound to the affinity

resin.

- Optimize elution conditions
(e.g., pH, salt concentration)
as recommended by the resin

manufacturer.

Inefficient Tween 65 Removal

1. Concentration above CMC:
For diafiltration or dialysis, the
Tween 65 concentration is
above its Critical Micelle
Concentration, forming large
micelles that are not easily

removed.

- Dilute the sample to below
the CMC before starting
diafiltration, if possible.[12]-
Use a method not dependent
on micelle size, such as
affinity/hydrophobic adsorption
chromatography.[6]

2. Insufficient
washing/volumes: Not enough
diafiltration volumes were
used, or the affinity resin was

not washed sufficiently.

- For diafiltration, ensure at
least 6 diafiltration volumes of
new buffer are passed through
the system.[7]- For affinity
chromatography, ensure the

column is washed as per the
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Troubleshooting & Optimization

Check Availability & Pricing

protocol to remove unbound

molecules.

Protein Denaturation or
Aggregation

1. Harsh solvent: Acetone
precipitation is known to cause
denaturation.

- Avoid acetone precipitation if
protein activity is critical.[16]- If
it must be used, perform all
steps at 4°C or on ice and
minimize the time the protein is

in pellet form.

2. Shear stress: High flow
rates in TFF systems can
cause shear stress on

proteins.

- Optimize the pump speed
and pressures in your TFF
system to minimize shear while

maintaining efficient flux.

Interference in Downstream

Assays (e.g., Mass Spec)

1. Incomplete removal: Trace
amounts of Tween 65 remain
and are interfering with the

analysis.

- Repeat the removal step or
combine two different methods
(e.g., diafiltration followed by
an affinity spin column).- Use a
highly efficient method like a
specialized detergent removal
resin.[5]

2. Contamination from
resin/column: Leachables from
the chromatography resin are

interfering.

- Ensure the column and resin
are properly equilibrated and
washed with high-purity buffers
before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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